molecular formula C19H14 B12796183 1-Methyltriphenylene CAS No. 41637-89-2

1-Methyltriphenylene

Cat. No.: B12796183
CAS No.: 41637-89-2
M. Wt: 242.3 g/mol
InChI Key: DUFXBFANDZVWSR-UHFFFAOYSA-N
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Description

1-Methyltriphenylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a triphenylene core with a methyl group attached to one of the benzene rings. This compound is known for its planar structure and delocalized π-electron system, which contributes to its unique chemical properties .

Preparation Methods

1-Methyltriphenylene can be synthesized through various methods. One common synthetic route involves the reaction of diphenyleneiodonium trifluoromethanesulfonate with 2-chloro-3-methylbenzoic acid. This reaction typically requires the presence of a palladium catalyst and potassium carbonate in 1-methyl-pyrrolidin . Industrial production methods may vary, but they generally involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyltriphenylene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated products.

    Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using reagents like halogens or nitro compounds.

Common reagents and conditions used in these reactions include palladium catalysts, potassium carbonate, and various solvents like dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyltriphenylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyltriphenylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of materials and affect their performance in various applications. The pathways involved include the formation of intermolecular π-π stacking, which enhances electron mobility and stability .

Comparison with Similar Compounds

1-Methyltriphenylene can be compared with other polycyclic aromatic hydrocarbons, such as:

    Triphenylene: Lacks the methyl group, resulting in different electronic properties.

    Phenanthrene: Has a different arrangement of benzene rings, leading to distinct chemical behavior.

    Chrysene: Contains four fused benzene rings, similar to triphenylene but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields .

Properties

CAS No.

41637-89-2

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-methyltriphenylene

InChI

InChI=1S/C19H14/c1-13-7-6-12-18-16-9-3-2-8-14(16)15-10-4-5-11-17(15)19(13)18/h2-12H,1H3

InChI Key

DUFXBFANDZVWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC=C4C2=CC=C1

Origin of Product

United States

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